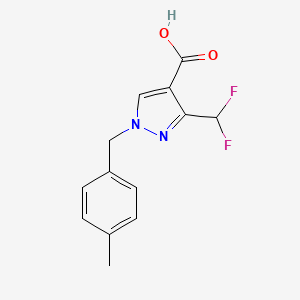

3-(Difluoromethyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Difluoromethyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound characterized by the presence of a difluoromethyl group, a methylbenzyl group, and a pyrazole ring

准备方法

合成路线和反应条件: 3-(二氟甲基)-1-(4-甲基苄基)-1H-吡唑-4-羧酸的合成通常涉及多个步骤,从市售前体开始具体的条件,例如温度、溶剂和催化剂,可能会因所需的产率和纯度而异 .

工业生产方法: 该化合物的工业生产可能涉及优化后的合成路线,以确保成本效益和可扩展性。 诸如连续流合成和使用自动化反应器等技术可以提高生产过程的效率 .

化学反应分析

反应类型: 3-(二氟甲基)-1-(4-甲基苄基)-1H-吡唑-4-羧酸可以进行各种化学反应,包括:

氧化: 该化合物可以被氧化以形成相应的氧化物或其他氧化衍生物。

还原: 还原反应可以导致形成化合物的还原形式。

常用试剂和条件: 这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的各种亲核试剂。 反应条件,包括温度、压力和溶剂选择,对于获得所需的产物至关重要 .

主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生羧酸或酮,而取代反应可以产生具有不同官能团的各种衍生物 .

科学研究应用

3-(二氟甲基)-1-(4-甲基苄基)-1H-吡唑-4-羧酸在科学研究中有多种应用:

化学: 它被用作合成更复杂分子和材料的构建模块。

生物学: 由于其独特的结构特征,该化合物可用于研究生物途径和相互作用。

工业: 用于生产具有所需性质的专用化学品和材料.

作用机制

3-(二氟甲基)-1-(4-甲基苄基)-1H-吡唑-4-羧酸的作用机制涉及它与特定分子靶标的相互作用。二氟甲基基团可以增强化合物与某些酶或受体的结合亲和力,而吡唑环可以参与氢键和其他相互作用。 这些相互作用可以调节生物途径并产生所需的效果 .

类似化合物:

- 4-甲基-α,α-双(三氟甲基)苄醇

- 苯甲酸,4-甲基-

- 3-氟-4-((4-甲基苄基)氧基)苯甲酸

比较: 与类似化合物相比,3-(二氟甲基)-1-(4-甲基苄基)-1H-吡唑-4-羧酸的独特之处在于同时存在二氟甲基和吡唑基团特别是二氟甲基基团可以增强化合物在生物系统中的稳定性和结合亲和力 .

相似化合物的比较

- 4-methyl-α,α-bis(trifluoromethyl)benzyl alcohol

- Benzoic acid, 4-methyl-

- 3-fluoro-4-((4-methylbenzyl)oxy)benzoic acid

Comparison: Compared to similar compounds, 3-(Difluoromethyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the difluoromethyl and pyrazole groupsThe difluoromethyl group, in particular, can enhance the compound’s stability and binding affinity in biological systems .

生物活性

3-(Difluoromethyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid is a synthetic compound that belongs to the class of pyrazole derivatives. It has garnered attention for its biological activity, particularly as a fungicide due to its role as a succinate dehydrogenase inhibitor (SDHI). This article delves into the biological activity of this compound, highlighting its antifungal properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with difluoromethyl and 4-methylbenzyl substituents, contributing to its unique biological properties. The molecular formula is C9H8F2N2O2 with a molecular weight of 202.17 g/mol. Its structure is crucial for its interaction with biological targets, particularly in inhibiting succinate dehydrogenase.

The primary mechanism by which this compound exerts its antifungal effects is through the inhibition of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiratory chain. This inhibition disrupts the energy production in fungi, leading to their growth inhibition and eventual death.

In Vitro Studies

A series of studies have evaluated the antifungal activity of various derivatives of this compound against several phytopathogenic fungi. Notably, a study demonstrated that certain amides derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid exhibited superior antifungal activity compared to traditional fungicides like boscalid. The most potent derivative was identified as N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m), which showed higher efficacy against seven tested fungal species, including Alternaria and Fusarium .

Structure-Activity Relationships (SAR)

The SAR studies have indicated that modifications in the side chains significantly affect the biological activity of the pyrazole derivatives. For instance, the introduction of bulky groups or halogens can enhance binding affinity to the active site of SDH, thereby increasing antifungal potency. A three-dimensional quantitative structure-activity relationship (3D-QSAR) model was developed using CoMFA (Comparative Molecular Field Analysis), which provided insights into how structural changes correlate with biological activity .

Case Study 1: Efficacy Against Septoria Leaf Blotch

In field trials, formulations containing this compound demonstrated substantial control over Zymoseptoria tritici, the pathogen responsible for septoria leaf blotch in wheat. These results highlight the compound's potential as an effective tool in integrated pest management strategies .

Case Study 2: Resistance Management

The use of this compound in agricultural settings also contributes to resistance management strategies against fungal pathogens. By targeting SDH, it offers an alternative mode of action compared to existing fungicides, which can help mitigate the development of resistance among fungal populations .

Synthesis and Commercial Applications

The synthesis of this compound has been optimized for large-scale production, making it commercially viable as an intermediate for various fungicides. Its derivatives are incorporated into several marketed products that target a broad spectrum of fungal diseases in crops .

属性

分子式 |

C13H12F2N2O2 |

|---|---|

分子量 |

266.24 g/mol |

IUPAC 名称 |

3-(difluoromethyl)-1-[(4-methylphenyl)methyl]pyrazole-4-carboxylic acid |

InChI |

InChI=1S/C13H12F2N2O2/c1-8-2-4-9(5-3-8)6-17-7-10(13(18)19)11(16-17)12(14)15/h2-5,7,12H,6H2,1H3,(H,18,19) |

InChI 键 |

MXTQPCZDBSDQJO-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=C(C=C1)CN2C=C(C(=N2)C(F)F)C(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。